9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]
CAS No.:
Cat. No.: VC15056293
Molecular Formula: C19H19ClN2OS
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClN2OS |
|---|---|
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | 9-chloro-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
| Standard InChI | InChI=1S/C19H19ClN2OS/c20-13-6-7-17-14(11-13)16-12-15(18-5-4-10-24-18)21-22(16)19(23-17)8-2-1-3-9-19/h4-7,10-11,16H,1-3,8-9,12H2 |
| Standard InChI Key | OLPYYYJSNDRDOA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Introduction
9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C] oxazine-5,1'-cyclohexane] is a complex organic compound featuring a unique spirocyclic structure. This compound integrates multiple ring systems, including a chloro substituent, a thiophene ring, and fused oxazine and pyrazole moieties. Its molecular formula is C₁₈H₁₈ClN₃O, indicating a high degree of structural complexity.
Synthesis
The synthesis of 9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C] oxazine-5,1'-cyclohexane] typically involves multi-step organic reactions. Common methods include using solvents like dimethylformamide or dichloromethane to enhance solubility and reaction rates. Reaction conditions often involve elevated temperatures and controlled atmospheres to optimize yields.
Potential Applications
This compound holds significant promise in medicinal chemistry due to its unique structure, which suggests potential biological activities. It could serve as a lead compound for drug development, targeting various diseases by interacting with specific molecular targets within biological systems. Further research is necessary to fully explore these applications and optimize the synthesis and functionality of this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C] oxazine-5,1'-cyclohexane]. Notable examples include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 9-Chloro-2-(naphthalen-2-YL)-1H-pyrazolo[3,4-b]quinolin-5-one | Naphthalene substituent | Different pharmacological profile |
| 5-(thiophen-2-YL)-5,10b-dihydro-1H-pyrazolo[3,4-b]quinolin-6-one | Similar thiophene structure | Different ring fusion |
| 4-(thiophen-2-YL)-pyrido[3,4-b]indole | Contains pyridine instead of pyrazole | Variation in nitrogen-containing rings |
These comparisons highlight the uniqueness of 9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C] oxazine-5,1'-cyclohexane], particularly in its spirocyclic nature and combination of heterocycles.
Research Findings and Future Directions
Interaction studies involving this compound focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its chemical structure for improved efficacy. Further research is needed to explore its applications fully and optimize its synthesis and functionality.
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